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Compound of Interest

Compound Name:
1-Methyl-2-oxopyrrolidine-4-

carboxamidine Hydrochloride

Cat. No.: B582514 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Characterization of Pyrrolidine Carboxamides as Enzyme Inhibitors,

with a Focus on Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

Note on "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride": Extensive searches

for the specific compound "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" did

not yield any publicly available data regarding its activity as an enzyme inhibitor. The following

application notes and protocols are based on the well-characterized class of related

compounds, pyrrolidine carboxamides, which have been identified as potent inhibitors of the

enzyme InhA from Mycobacterium tuberculosis.

Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, and

the emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic

agents. The mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for

the synthesis of mycolic acids essential for the bacterial cell wall, is a clinically validated target

for anti-TB drugs.[1] A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP)

reductase, InhA.[1][2]

Pyrrolidine carboxamides have emerged as a promising class of direct InhA inhibitors.[2][3][4]

Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial
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catalase-peroxidase KatG, these direct inhibitors do not require metabolic activation.[5] This

makes them attractive candidates for overcoming KatG mutation-related isoniazid resistance.

[5] This document provides an overview of the inhibitory activity of pyrrolidine carboxamides

against InhA, along with protocols for their characterization.

Mechanism of Action and Signaling Pathway
Pyrrolidine carboxamides act as direct inhibitors of InhA, the enoyl acyl carrier protein

reductase from Mycobacterium tuberculosis.[2][3] This enzyme catalyzes the NADH-dependent

reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic

acid biosynthesis.[2] By inhibiting InhA, pyrrolidine carboxamides block the synthesis of mycolic

acids, which are essential components of the mycobacterial cell wall, ultimately leading to

bacterial death.[5]

The inhibitory action involves the formation of a hydrogen-bonding network between the

pyrrolidine carboxamide molecule, active site residues of the InhA enzyme (such as Tyr158),

and the NADH cofactor.[2] This interaction stabilizes the enzyme-inhibitor complex and

prevents the binding of the natural substrate.
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Figure 1: Inhibition of the FAS-II pathway by pyrrolidine carboxamides.
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Quantitative Data: InhA Inhibition by Pyrrolidine
Carboxamide Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a

selection of pyrrolidine carboxamide derivatives against M. tuberculosis InhA. These

compounds share a common 5-oxopyrrolidine core but differ in the substituents on the phenyl

ring (Ring A) and the cyclohexyl ring (Ring C).[2]

Compound ID
Substituents on Phenyl
Ring (Ring A)

InhA IC50 (µM)[2]

d6 3-Cl 0.85 ± 0.05

d13 3-OMe, 5-CF3 1.30 ± 0.04

d14 3-CF3, 5-CF3 3.67 ± 0.17

d15 2-OMe, 5-Cl 1.60 ± 0.06

d16 3-Cl, 4-F 14.83 ± 0.98

s15 3-isopropyl 5.55

Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of a test

compound against purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+,

which results in a decrease in absorbance at 340 nm.[6]

Materials:

Purified recombinant InhA enzyme

NADH

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

Test compound (e.g., a pyrrolidine carboxamide derivative) dissolved in DMSO
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Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[6]

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the assay

buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include

control wells with buffer and DMSO only (no inhibitor).[6]

Reagent Addition:

Add NADH to each well to a final concentration of 250 µM.[6]

Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[6]

Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final

concentration of 10-100 nM.[6]

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at

regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.[6]

Data Analysis:

Calculate the initial velocity of the reaction for each inhibitor concentration.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.
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Figure 2: Experimental workflow for the InhA enzymatic inhibition assay.
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Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol determines the minimum concentration of a compound required to inhibit the

growth of M. tuberculosis using the Resazurin Microtiter Assay (REMA).

Materials:

M. tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-

catalase), and 0.05% Tween 80

Test compound dissolved in DMSO

Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Sterile 96-well microplates

Procedure:

Compound Preparation: Prepare a stock solution of the test compound in DMSO.

Plate Setup: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100

µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions

across the plate.[6]

Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity

to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free

control well.

Incubation: Seal the plates and incubate at 37°C for 7 days.

Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well and

incubate for an additional 24 hours.
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Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates

bacterial growth. The MIC is defined as the lowest concentration of the compound that

prevents this color change.

Conclusion
Pyrrolidine carboxamides represent a valuable class of direct InhA inhibitors with the potential

for development as novel anti-tuberculosis agents. The protocols outlined in this document

provide a framework for the enzymatic and whole-cell characterization of these compounds.

Further optimization of this scaffold could lead to the development of potent drugs effective

against multidrug-resistant strains of M. tuberculosis.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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